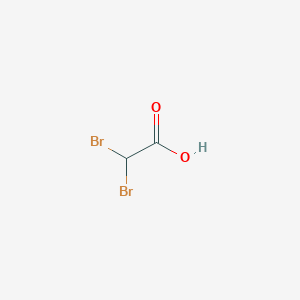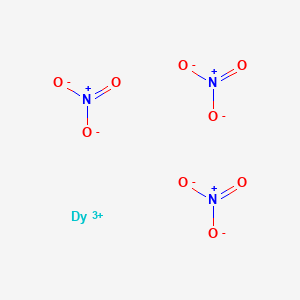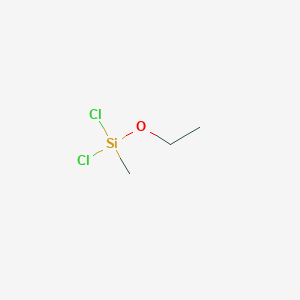
2,3,5-Trichloro-6-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trichloro-6-hydroxybenzaldehyde is a chemical compound that belongs to the chlorinated aromatic aldehyde family. It has a molecular formula of C7H3Cl3O2 and an average mass of 225.456 Da . This compound is used in various fields, including pharmaceuticals, agriculture, and industry.
Synthesis Analysis
While there are no direct synthesis methods available for 2,3,5-Trichloro-6-hydroxybenzaldehyde, similar compounds have been synthesized via reactions involving cleavage of the aldehyde C-H bond using a rhodium catalyst system. Additionally, fully-substituted polynitrobenzene derivatives were synthesized via the reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) with 1,2,4-triazole followed by the nucleophilic substitution of the halo groups by aqueous ammonia or sodium azide .Molecular Structure Analysis
The molecular structure of 2,3,5-Trichloro-6-hydroxybenzaldehyde consists of a benzene ring substituted with three chlorine atoms and one hydroxyl group . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,5-Trichloro-6-hydroxybenzaldehyde include a molecular formula of C7H3Cl3O2 and an average mass of 225.456 Da . More detailed properties such as melting point, boiling point, and density are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Environmental Science and Pollution Research
Specific Scientific Field
Summary of the Application
TCP is used to study the acute toxicity of chlorpyrifos and its metabolite TCP alone and in combination using a test battery comprising aquatic organisms from different trophic levels .
Methods of Application or Experimental Procedures
The experiment involved testing the toxicity of TCP and chlorpyrifos on luminescent marine bacteria Aliivibrio fischeri, freshwater unicellular alga Pseudokirchneriella subcapitata, and cladoceran Daphnia magna .
Results or Outcomes
The mixture of chlorpyrifos and its metabolite was found to be more toxic than the compounds tested separately, multiplying between 5 and 200 times chlorpyrifos toxicity level and up to 15 times TCP toxicity level .
Soil Remediation and Environmental Management
Specific Scientific Field
Summary of the Application
TCP is used to study the destination of TCP in purple soil, an Entisol with low organic matter content, large pores, and high water conductivity in southwestern China with a high ratio of biochar applied .
Methods of Application or Experimental Procedures
Soil columns were homogeneously packed by mixing biochar at various percentages, then the impulsive input of the breakthrough curves was used to explore the adsorption and desorption process of TCP .
Results or Outcomes
The adsorption ability of the soil increased exponentially with the content of mixed biochar, implying a much larger increment at high content .
Medicinal Chemistry Research
Specific Scientific Field
Summary of the Application
A series of ten new trichalcones containing core s-triazine moiety were synthesized. The intermediate 2,4,6-tris (p-formylphenoxy)-1,3,5-triazine was synthesized by the reaction of cyanuric chloride with sodium salt of p-hydroxy benzaldehyde using phase-transfer catalyst .
Methods of Application or Experimental Procedures
The prepared 2,4,6-tris (p-formylphenoxy)-1,3,5-triazine has been subsequently treated with various acetophenones to afford the title compound in excellent yields .
Results or Outcomes
All the trichalcones were evaluated for antibacterial and antifungal activities. Selected trichalcones showed good to excellent antibacterial and antifungal activities with reference to the well-established standards .
Chemistry of Heterocyclic Compounds
Specific Scientific Field
Summary of the Application
3,5,6-Trichloro-2-hydroxypyridine is a novel bioactive substance used as herbicide, insecticide, and pesticide .
Methods of Application or Experimental Procedures
Aromatic carboxylic acids on refluxing with 3,5,6-trichloro-2-pyridyloxyacetylhydrazide in POCl3 gave 5-aryl-2-(3,5,6-trichloro-2-pyridyloxymethyl)-1,3,4-oxadiazoles .
Results or Outcomes
Compounds containing the 3,5,6-trichloropyridine nuclei such as pyrazole and azetidinone derivatives showed good antifungal, herbicidal, and pesticidal activities .
Synthesis of Novel Star-Shaped Molecules
Specific Scientific Field
Summary of the Application
The compound is used in the synthesis of novel star-shaped molecules based on a 1,3,5-triazine core .
Methods of Application or Experimental Procedures
The reaction of p-hydroxybenzaldehyde with KOH in ethanol forms an intermediate, which is then treated with one equivalent of 2,4,6-trichloro-1,3,5-triazine in dimethylformamide at 0°C .
Results or Outcomes
The reaction affords a tris(aldehyde) compound in 82% yield .
Synthesis of Trichalcones
Summary of the Application
The compound is used in the synthesis of novel trichalcones containing a core s-triazine moiety .
Methods of Application or Experimental Procedures
The intermediate 2,4,6-tris (p-formylphenoxy)-1,3,5-triazine is synthesized by the reaction of cyanuric chloride with sodium salt of p-hydroxy benzaldehyde using a phase-transfer catalyst .
Results or Outcomes
The prepared 2,4,6-tris (p-formylphenoxy)-1,3,5-triazine is subsequently treated with various acetophenones to afford the title compound in excellent yields . The synthesized trichalcones are evaluated for antibacterial and antifungal activities, with selected trichalcones showing good to excellent activities .
Safety And Hazards
While specific safety and hazard information for 2,3,5-Trichloro-6-hydroxybenzaldehyde is not available, similar compounds advise against food, drug, pesticide, or biocidal product use . They also recommend wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Eigenschaften
IUPAC Name |
2,3,5-trichloro-6-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1-2,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRVYDUIKGEEDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)C=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336012 |
Source


|
| Record name | 2,3,5-trichloro-6-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trichloro-6-hydroxybenzaldehyde | |
CAS RN |
23602-65-5 |
Source


|
| Record name | 2,3,5-trichloro-6-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,3'-Bipyridine]-5-carboxylic acid](/img/structure/B154828.png)












